molecular formula C12H21NO3 B032400 Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 142374-19-4

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B032400
CAS RN: 142374-19-4
M. Wt: 227.3 g/mol
InChI Key: PSRHRFNKESVOEL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is C12H21NO3 . Its molecular weight is 227.30 . The compound appears as a white to light yellow powder or crystal .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s known that similar compounds are used as reactants in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a solid at 20°C . It has a melting point range of 39.0 to 43.0°C . The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pim-1 Inhibitors

It is used as a reactant for the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .

Selective GPR119 Agonists

This compound is also used in the synthesis of selective GPR119 agonists. GPR119 is a receptor that plays a role in glucose homeostasis and lipid metabolism, and its agonists are being explored for the treatment of type II diabetes .

α-Arylation of Aldehydes

It is used as a reactant for α-arylation of aldehydes. This is a key reaction in organic synthesis, used to form carbon-carbon bonds .

Enantioselective α-Benzylation of Aldehydes

This compound is used in enantioselective α-benzylation of aldehydes via photoredox organocatalysis. This reaction is important in the synthesis of chiral molecules .

Enantioselective α-Triflouromethylation of Aldehydes

It is also used in the enantioselective α-triflouromethylation of aldehydes. This reaction is used to introduce a trifluoromethyl group into a molecule, which can enhance the molecule’s stability and lipophilicity .

Synthesis of (S)-Quinuclidine-2-Carboxylic Acid

This compound is employed as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .

Enantioselective Organo-Catalytic α-Vinylation Reaction

It is used as a substrate in an enantioselective organo-catalytic α-vinylation reaction .

Safety And Hazards

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Future Directions

While specific future directions for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s worth noting that similar compounds are continually being explored for their potential applications in the synthesis of various organic compounds . As our understanding of organic chemistry continues to grow, it’s likely that new uses for these types of compounds will continue to be discovered.

properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRHRFNKESVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438584
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

CAS RN

142374-19-4
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Periodinane (36.1 g, 85.2 mmol) was added to 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 65.5 mmol) in CH2Cl2 (230 mL) and stirred for 90 min. Diethyl ether (560 ml) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 350 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure to yield 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (8.50 g, 57%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of CH2Cl2 (200 mL) was treated with pyridiniumchlorochromate (PCC) (6.7 g, 0.031 mol) for five minutes. Solid NaOAc (2.55 g, 0.031 mol) and 4Å molecular sieves were added, followed by a solution of 4-1 (4.75 g, 0.02 mol) in CH2Cl2 (50 mL). The reaction was stirred for 3 h, diluted with 400 mL of Et2O, and filtered through a pad of silica gel. The silica gel was washed with 1 L of Et2O and 0.5 L of 1:1 Et2O/CHCl3. The organic solutions were combined, concentrated to give a greenish oil which was filtered through another pad of silica gel, eluting with 1.2 L of Et2O. The filtrate was concentrated to give 4-2 as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H), 4.08 (bd, 2H), 2.7 (bt, 2H), 2.37 (dd, 2H), 2.03 (m, 1H), 1.7 (bd, 2H), 1.42 (s, 9H), 1.2 (m, 2H). ##STR32## Methyl 2-(S)-benzyloxycarbonylamino-3-aminopropionate hydrochloride (5-2)
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
4-1
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (1.23 mL, 14.1 mmol) in methylene chloride (50 mL) was cooled to −78° C. DMSO (2.0 mL, 28.3 mmol), was added slowly via syringe. After 10 min, 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine (2.7 g, 11.8 mmol) in methylene chloride (15 mL) was added. The cold mixture was stirred for an additional 20 min then TEA (8.2 mL, 59 mmol) was added. The mixture was warmed to rt and stirred for 1.5 h, then diluted with methylene chloride (300 mL). The organic phase was washed with 1M sodium hydroxide, dried over sodium sulfate and concentrated. FC (125 g silica, 2.5/1 hexanes/ethyl acetate) afforded the title compound (2.25 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
8.2 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (0.6 g, 2.6 mmol) in dichloromethane (30 mL) was added Dess-Martin-periodinane (1.2 g, 2.8 mmol), and the mixture was stirred at room temperature for 90 min. A 10% aqueous solution of sodium thiosulfate (15 mL) was added followed by saturated sodium bicarbonate (15 mL), and the biphasic mixture was stirred at room temperature for 1 h. The layers were separated, the aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed with saturated sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated to afford tert-butyl 4-(oxoethyl)piperidine-1-carboxylate that was used directly without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martin-periodinane
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a flask containing tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate (4.4 g, 19.2 mmol) in CH2Cl2 (20 mL) was added TEMPO (300 mg, 1.92 mmol) followed by iodobenzene diacetate (6.8 g, 21.1 mmol). The reaction was stirred 3 hours and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (40-70% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound (see Sato et al. (2001) Heterocycle 54: 747). 13C NMR (75 MHz, CDCl3) δ 201.5, 154.7, 79.4, 50.3, 43.7, 31.9, 30.6, 28.4.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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